Oat1/3-IN-2 vs. Probenecid: Protective Effect on HEK-OAT1 Cells Against Mercury Toxicity
In a cellular model of mercury toxicity, Oat1/3-IN-2 (compound 8) at 10 µM provided protective effects on HEK-OAT1 cells challenged with a cysteine-mercury conjugate (Cys-Hg). This effect parallels the protection offered by the classic OAT inhibitor probenecid, albeit at a 20-fold lower concentration [1]. The original study reported that only OAT1-overexpressing cells could be protected by 200 µM probenecid or 10 µM of the SC inhibitors, indicating a potency advantage for Oat1/3-IN-2 in this specific cytoprotection context [1]. However, a direct, head-to-head quantitative comparison of IC50 values for OAT1 and OAT3 between Oat1/3-IN-2 and probenecid is not publicly available, which limits the strength of this differentiation.
| Evidence Dimension | Cytoprotective concentration against Cys-Hg toxicity in HEK-OAT1 cells |
|---|---|
| Target Compound Data | 10 µM (Oat1/3-IN-2, as part of a panel of eight SC inhibitors) |
| Comparator Or Baseline | 200 µM (Probenecid) |
| Quantified Difference | 20-fold lower effective concentration |
| Conditions | HEK-OAT1 cells overexpressing human OAT1, challenged with cysteine-mercury conjugate |
Why This Matters
A lower effective concentration for cytoprotection suggests superior anti-transport potency, which for procurement means a smaller quantity is required to achieve the same pharmacological block in OAT1-mediated nephrotoxicity models.
- [1] Wang X, Han L, Li G, et al. From the Cover: Identification of Natural Products as Inhibitors of Human Organic Anion Transporters (OAT1 and OAT3) and Their Protective Effect on Mercury-Induced Toxicity. Toxicological Sciences, Volume 161, Issue 2, February 2018, Pages 321–334. View Source
